molecular formula C8H11NO3 B095418 Ethyl 3,5-dimethylisoxazole-4-carboxylate CAS No. 17147-42-1

Ethyl 3,5-dimethylisoxazole-4-carboxylate

Cat. No. B095418
Key on ui cas rn: 17147-42-1
M. Wt: 169.18 g/mol
InChI Key: OQRHVDXUJAQVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04044004

Procedure details

A solution of the ethyl β-pyrrolidinocrotonate (427 g. = 2.33 moles), 190 ml. (182 g., 2.43 mole) of nitroethane and 1300 ml. of triethylamine in 1200 ml. of anhydrous chloroform was cooled in an ice bath under nitrogen. A solution of 235 ml. (393 g. = 2.56 mole) of phosphorous oxychloride in 400 ml. of chloroform was added at such a rate that the temperature did not rise above 15°. During the addition, which took place over a three-hour period, a viscous orange precipitate formed. This suspension was then stirred under nitrogen overnight. As much solvent as possible was removed at reduced pressure and the resulting red-brown paste was diluted with water and extracted with ether. The ether solutions were washed sequentially with water, 3N hydrochloric acid, water, 5 percent sodium hydroxide solution and water, and were dried over anhydrous sodium sulfate. Solvent removal at reduced pressure gave a dark oil which was distilled through a short Vigreux column to give 4-carboethoxy-3,5-dimethylisoxazole as a slightly cloudy, colorless liquid of b.p. 100°/11 mm.
Quantity
427 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
182 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
393 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1(/[C:6](/[CH3:13])=[CH:7]\[C:8]([O:10][CH2:11][CH3:12])=[O:9])CCCC1.[N+:14]([CH2:17][CH3:18])([O-:16])=O.C(N(CC)CC)C.P(Cl)(Cl)(Cl)=O>C(Cl)(Cl)Cl>[C:8]([C:7]1[C:17]([CH3:18])=[N:14][O:16][C:6]=1[CH3:13])([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
427 g
Type
reactant
Smiles
N1(CCCC1)\C(=C/C(=O)OCC)\C
Step Two
Name
nitroethane
Quantity
182 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
393 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
This suspension was then stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 15°
ADDITION
Type
ADDITION
Details
During the addition, which
CUSTOM
Type
CUSTOM
Details
a viscous orange precipitate formed
CUSTOM
Type
CUSTOM
Details
As much solvent as possible was removed at reduced pressure
ADDITION
Type
ADDITION
Details
the resulting red-brown paste was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether solutions were washed sequentially with water, 3N hydrochloric acid, water, 5 percent sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal at reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a dark oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled through a short Vigreux column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OCC)C=1C(=NOC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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